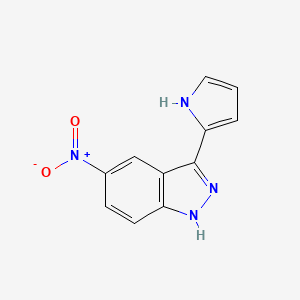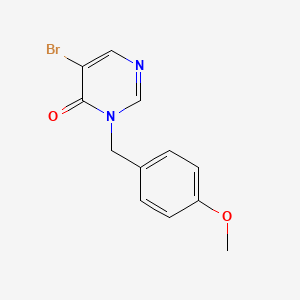![molecular formula C9H14BrNO B8660321 4-[2-(methylamino)ethyl]Phenol hydrobromide CAS No. 61186-07-0](/img/structure/B8660321.png)
4-[2-(methylamino)ethyl]Phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(methylamino)ethyl]Phenol hydrobromide, also known as N-methyltyramine hydrobromide, is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol and is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to the phenol ring. This compound is of interest due to its various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(methylamino)ethyl]Phenol hydrobromide typically involves the reaction of 4-hydroxyphenethylamine with methylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: 4-[2-(methylamino)ethyl]Phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
科学的研究の応用
4-[2-(methylamino)ethyl]Phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 4-[2-(methylamino)ethyl]Phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction can modulate various physiological processes, including mood, cognition, and cardiovascular function .
類似化合物との比較
Tyramine: A naturally occurring monoamine compound that shares structural similarities with 4-[2-(methylamino)ethyl]Phenol hydrobromide.
Phenylethylamine: Another monoamine compound with a similar structure but lacking the methylamino group.
Dopamine: A neurotransmitter with a similar phenol structure but different functional groups
Uniqueness: this compound is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
61186-07-0 |
|---|---|
分子式 |
C9H14BrNO |
分子量 |
232.12 g/mol |
IUPAC名 |
4-[2-(methylamino)ethyl]phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
InChIキー |
QMVTYJRFLWJZRD-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC=C(C=C1)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate](/img/structure/B8660258.png)
![3-Methylthieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8660259.png)

![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)







